molecular formula C16H21N5O7 B1447192 H-Glu(Ala-Gly-pNA)-OH CAS No. 200003-11-8

H-Glu(Ala-Gly-pNA)-OH

Cat. No.: B1447192
CAS No.: 200003-11-8
M. Wt: 395.37 g/mol
InChI Key: MKEGHROPIHJRPG-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Glu(Ala-Gly-pNA)-OH is a synthetic peptide substrate commonly used in biochemical research. This compound consists of a glutamic acid residue (Glu) linked to an alanine-glycine dipeptide (Ala-Gly) and a para-nitroaniline (pNA) group. The para-nitroaniline group is often used as a chromogenic or fluorogenic reporter in enzymatic assays, making this compound valuable for studying enzyme kinetics and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu(Ala-Gly-pNA)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid (Glu) is attached to a solid resin.

    Coupling Reactions: Successive amino acids (Ala and Gly) are coupled to the growing peptide chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Glu(Ala-Gly-pNA)-OH can undergo various chemical reactions, including:

    Hydrolysis: Enzymatic hydrolysis by proteases, which cleaves the peptide bond, releasing para-nitroaniline.

    Oxidation: Oxidative reactions involving the para-nitroaniline group.

    Substitution: Nucleophilic substitution reactions at the para-nitroaniline group.

Common Reagents and Conditions

    Hydrolysis: Proteases such as trypsin or chymotrypsin in buffered aqueous solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: Glutamic acid, alanine-glycine dipeptide, and para-nitroaniline.

    Oxidation: Oxidized derivatives of para-nitroaniline.

    Substitution: Substituted para-nitroaniline derivatives.

Scientific Research Applications

H-Glu(Ala-Gly-pNA)-OH is widely used in scientific research due to its versatility as a peptide substrate. Some key applications include:

    Enzyme Kinetics: Used to study the activity and kinetics of proteases by monitoring the release of para-nitroaniline.

    Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of proteases.

    Biochemical Pathways: Utilized to investigate biochemical pathways involving peptide cleavage.

    Medical Diagnostics: Applied in diagnostic assays to detect protease activity in biological samples.

Mechanism of Action

The mechanism of action of H-Glu(Ala-Gly-pNA)-OH involves its interaction with proteases. When the peptide bond between alanine and glycine is cleaved by a protease, para-nitroaniline is released. This release can be detected spectrophotometrically due to the chromogenic properties of para-nitroaniline, allowing researchers to quantify enzyme activity.

Comparison with Similar Compounds

H-Glu(Ala-Gly-pNA)-OH can be compared to other peptide substrates with different amino acid sequences or chromogenic groups. Similar compounds include:

    This compound: A similar peptide with a different amino acid sequence.

    This compound: A peptide substrate with a different chromogenic group, such as para-nitrophenol (pNP).

The uniqueness of this compound lies in its specific amino acid sequence and the use of para-nitroaniline as a reporter group, which provides distinct advantages in terms of sensitivity and specificity in enzymatic assays.

Properties

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O7/c1-9(19-13(22)7-6-12(17)16(25)26)15(24)18-8-14(23)20-10-2-4-11(5-3-10)21(27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEGHROPIHJRPG-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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